molecular formula C24H19N2NaO4S2 B1260105 Edaglitazone sodium CAS No. 369631-81-2

Edaglitazone sodium

Cat. No.: B1260105
CAS No.: 369631-81-2
M. Wt: 486.5 g/mol
InChI Key: SIIGOZKPQPCNLP-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of edaglitazone sodium involves multiple steps, starting with the preparation of the core thiazolidinedione structure. The key steps include:

    Formation of the Thiazolidinedione Core: This involves the reaction of a suitable thiazolidine derivative with an appropriate acylating agent under controlled conditions.

    Introduction of the Benzothiophene Moiety: This step involves the coupling of the thiazolidinedione core with a benzothiophene derivative using a suitable coupling reagent.

    Final Modifications:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Edaglitazone sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Edaglitazone sodium exerts its effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in regulating glucose and lipid metabolism. Upon activation, PPARγ modulates the expression of various genes involved in insulin sensitivity, glucose uptake, and lipid metabolism. This leads to improved insulin sensitivity, enhanced glucose oxidation, and overall better glucose homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Edaglitazone Sodium

This compound is unique due to its high potency and selectivity for PPARγ compared to other similar compounds. It has been shown to be over 100 times more potent than ciglitazone, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

369631-81-2

Molecular Formula

C24H19N2NaO4S2

Molecular Weight

486.5 g/mol

IUPAC Name

sodium;5-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidin-3-ide-2,4-dione

InChI

InChI=1S/C24H20N2O4S2.Na/c1-14-18(25-23(30-14)15-5-3-2-4-6-15)9-11-29-19-8-7-16(21-17(19)10-12-31-21)13-20-22(27)26-24(28)32-20;/h2-8,10,12,20H,9,11,13H2,1H3,(H,26,27,28);/q;+1/p-1

InChI Key

SIIGOZKPQPCNLP-UHFFFAOYSA-M

SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)[N-]C(=O)S5.[Na+]

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)[N-]C(=O)S5.[Na+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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